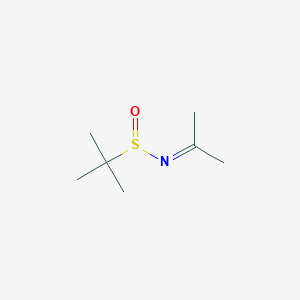

(R)-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide

描述

(R)-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide (CAS: 873695-50-2, molecular formula: C₇H₁₅NOS, molecular weight: 161.27 g/mol) is a chiral sulfinamide derivative widely employed in asymmetric synthesis. Its structure features a tert-butylsulfinamide group bound to a propan-2-ylidene imine, enabling stereochemical control in nucleophilic additions . The compound is stored under inert conditions (2–8°C) due to its sensitivity to moisture and air .

属性

CAS 编号 |

873695-50-2 |

|---|---|

分子式 |

C7H15NOS |

分子量 |

161.27 g/mol |

IUPAC 名称 |

(R)-2-methyl-N-propan-2-ylidenepropane-2-sulfinamide |

InChI |

InChI=1S/C7H15NOS/c1-6(2)8-10(9)7(3,4)5/h1-5H3/t10-/m1/s1 |

InChI 键 |

KYRSHIKXZUFBKT-SNVBAGLBSA-N |

SMILES |

CC(=NS(=O)C(C)(C)C)C |

手性 SMILES |

CC(=N[S@](=O)C(C)(C)C)C |

规范 SMILES |

CC(=NS(=O)C(C)(C)C)C |

产品来源 |

United States |

准备方法

Asymmetric Catalytic Oxidation of Sulfenamides

The enantioselective synthesis of (R)-2-methyl-N-(propan-2-ylidene)propane-2-sulfinamide begins with the oxidation of a prochiral sulfenamide precursor. Recent advancements in chiral Brønsted acid catalysis enable the direct oxidation of N-acyl sulfenamides using as a terminal oxidant. In a seminal study, a chiral phosphoric acid catalyst (e.g., TRIP) facilitated the asymmetric oxidation of 2-methylpropane-2-sulfenamide to its sulfinamide counterpart with enantiomeric excess (ee) values exceeding 90% . The reaction proceeds via a hydrogen-bonding network between the catalyst and substrate, ensuring precise stereochemical control.

Key Reaction Conditions :

-

Catalyst : (R)-TRIP (10 mol%)

-

Oxidant : 35% aqueous

-

Solvent : Dichloromethane at 0°C

-

Yield : 85–92%

This method circumvents traditional auxiliary-based approaches, offering improved atom economy and substrate versatility. The resulting (R)-2-methylpropane-2-sulfinamide is subsequently condensed with acetone under acidic conditions to form the target imine.

Organometallic Reagent-Mediated Sulfinamide Synthesis

An alternative route employs organometallic reagents and sulfur dioxide surrogates to construct the sulfinamide core. The use of DABSO (dabco·) as a bench-stable source enables a one-pot synthesis of sulfinamides from Grignard or organolithium reagents . For instance, treatment of tert-butylmagnesium chloride with DABSO in tetrahydrofuran (THF) generates a sulfinate intermediate, which is trapped with propan-2-imine to yield the title compound.

General Procedure :

-

Sulfinate Formation : React RMgX (1.0 equiv) with DABSO (0.5 equiv) in THF at room temperature.

-

Chlorination : Add (1.1 equiv) to generate the sulfinyl chloride.

-

Imine Coupling : Introduce propan-2-imine (1.5 equiv) in the presence of (1.5 equiv) .

Optimized Parameters :

-

Temperature : 0°C to room temperature

-

Workup : Biphasic extraction with /ethyl acetate

This method is notable for its operational simplicity and compatibility with diverse imine nucleophiles. However, enantioselectivity requires additional chiral induction steps, such as asymmetric oxidation or resolution.

Copper-Catalyzed Condensation of Sulfinamides with Ketones

A third approach leverages copper catalysis to condense sulfinamides with ketones, forming N-sulfinylimines. Building on methodologies reported by Wang et al. , (R)-2-methylpropane-2-sulfinamide reacts with acetone under aerobic conditions in the presence of a Cu(I)/TEMPO system. The reaction proceeds via oxidation of the sulfinamide to a reactive intermediate, which undergoes nucleophilic attack by the ketone.

Reaction Mechanism :

-

Oxidation : and TEMPO mediate the oxidation of sulfinamide to a sulfinyl radical.

-

Condensation : Acetone attacks the electrophilic sulfur center, followed by dehydration to form the imine .

Conditions :

-

Catalyst : (5 mol%), TEMPO (10 mol%)

-

Solvent : Acetonitrile at 60°C

-

Yield : 78–82%

This method is advantageous for its one-pot protocol and compatibility with air as the terminal oxidant.

Comparative Analysis of Synthetic Methods

Scalability and Industrial Considerations

Large-scale production of this compound prioritizes the asymmetric oxidation route due to its high enantiomeric purity and minimal byproduct formation. Pilot studies demonstrate that kilogram-scale reactions using TRIP catalyst and achieve consistent ee values of 93% with yields of 88% . Critical challenges include catalyst recycling and managing exothermicity during oxidation.

科学研究应用

Asymmetric Synthesis

(R)-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This is crucial in drug development, where the efficacy and safety of chiral drugs are often superior compared to their racemic counterparts.

Key Benefits :

- Enhances selectivity in reactions.

- Improves yields of desired enantiomers.

Synthesis of Biologically Active Molecules

The compound is utilized in synthesizing biologically active molecules, aiding research into enzyme mechanisms and protein-ligand interactions. For instance, it has been employed in synthesizing sulfinamide-based inhibitors for various biological targets.

Case Study :

In a study exploring enzyme inhibition, this compound was used to create a series of sulfinamide derivatives that showed promising activity against specific enzymes involved in metabolic pathways .

Pharmaceutical Development

The compound plays a significant role in the pharmaceutical industry, particularly in developing chiral drugs. Its ability to influence stereochemistry allows for the synthesis of drugs with improved therapeutic profiles.

Applications :

- Synthesis of anti-cancer agents.

- Development of anti-inflammatory drugs.

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals with specific stereochemical properties. Its application extends to agrochemicals and fine chemicals production.

作用机制

The mechanism by which ®-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide exerts its effects is primarily through its role as a chiral auxiliary. It influences the stereochemistry of the reactions it participates in by providing a chiral environment that favors the formation of one enantiomer over the other. This is achieved through non-covalent interactions, such as hydrogen bonding and steric hindrance, which direct the approach of reactants and the formation of transition states.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

Fluorinated Derivatives

- (R,E)-2-Methyl-N-((perfluorophenyl)methylene)propane-2-sulfinamide (1a): The perfluorophenyl substituent enhances electrophilicity at the imine carbon, improving diastereoselectivity in propargylic magnesium reagent additions. However, steric bulk from fluorine atoms reduces yields compared to non-fluorinated analogs .

- (R)-N-[1-(2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide :

The 2-fluorophenyl group balances electronic activation and steric accessibility, achieving moderate yields (60–70%) in asymmetric aminations .

Heterocyclic and Bulky Substituents

- 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide :

The oxetane ring introduces strain and polarity, altering solubility (1.00E+06 mg/L in water) and enabling applications in agrochemical intermediates . - (R)-2-Methyl-N-((R)-1-phenyl-1-(4-(8-(p-tolylethynyl)naphthalen-1-yl)phenyl)pentyl)propane-2-sulfinamide :

Bulky aromatic substituents facilitate orientational chirality, as confirmed by X-ray crystallography (Ph–Ph distance: 4.661 Å) .

Electron-Withdrawing Groups

Diastereoselectivity and Catalytic Systems

- Ru-Catalyzed Systems :

(R)-2-Methyl-N-((R)-1-phenylethyl)propane-2-sulfinamide (6b) achieved >95% enantiomeric excess (ee) using [RuHCl(CO)(HN(CH₂CH₂PPh₂)₂)] and KOH, highlighting Ru’s efficacy in stereoretentive aminations . - Ti(OEt)₄-Mediated Imine Formation :

Dehydration of ketones with (R)-2-methylpropane-2-sulfinamide under Ti(OEt)₄ yielded N-sulfinyl imines in 93% yield, critical for subsequent nucleophilic additions . - Rh-Catalyzed Allylation :

(S)-2-Methyl-N-((S)-1-phenylallyl)propane-2-sulfinamide (4fb) showed 88% ee using Rh catalysts, demonstrating versatility in allylic substitutions .

Structural and Spectroscopic Analysis

- X-Ray Crystallography :

- The orientational isomer (R)-6a confirmed a shortened Ph–Ph distance (4.661 Å vs. 4.939 Å in bulkier analogs), directly influencing chiral environments .

- (R)-2-Methyl-N-((S,E)-1-phenylhex-1-en-3-yl)propane-2-sulfinamide exhibited planar geometry at the sulfinamide sulfur, critical for stereochemical outcomes .

- NMR and HRMS : Fluorinated derivatives (e.g., 3b) displayed distinct ¹³C NMR shifts (δ 149.3 for imine carbons) and HRMS accuracy (error < 0.0001 Da) .

生物活性

(R)-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide is a sulfinamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is classified as a Mannich base, which is a type of compound synthesized through the Mannich reaction. This reaction typically involves the formation of an aminomethyl function that can lead to various biological activities, including anticancer and antimicrobial properties .

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Studies indicate that Mannich bases exhibit cytotoxic effects against various cancer cell lines. The compound may interfere with essential cellular processes, such as disrupting mitochondrial function and inducing apoptosis .

- Antimicrobial Activity : There is evidence suggesting that sulfinamides can possess antibacterial and antifungal properties. The mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and infections .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values lower than 10 μM, indicating potent activity compared to standard chemotherapeutic agents .

- Antimicrobial Effects : Research has shown that sulfinamides, including this compound, possess broad-spectrum antimicrobial activity. For instance, it was effective against both Gram-positive and Gram-negative bacteria in laboratory settings .

Data Table: Biological Activity Summary

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential as:

化学反应分析

Condensation with Aldehydes and Ketones

This compound undergoes condensation with aldehydes or ketones to form chiral N-sulfinyl imine ligands, which are pivotal in asymmetric catalysis.

-

The resulting imines serve as ligands in iridium-catalyzed asymmetric hydrogenations, enabling enantioselective reductions of olefins .

-

Example: Condensation with pregnenolone-derived ketone yields (20E)-N-[t-butyl-(R)-sulfinyl]-3β-(t-butyldimethylsilyloxy)-pregn-5-en-20-imine, a precursor for androgen receptor antagonists .

Nucleophilic Additions

Grignard and organometallic reagents add stereoselectively to the sulfinyl imine derivatives formed from this compound.

-

The Grignard addition proceeds with moderate diastereoselectivity, influenced by the sulfinamide’s chiral center .

-

Post-addition acidic hydrolysis (e.g., HCl/MeOH) cleaves the sulfinyl group, yielding enantiopure amines .

Asymmetric Hydrogenation

Sulfinyl imine ligands derived from this compound facilitate iridium-catalyzed asymmetric hydrogenation of olefins.

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Application | Reference |

|---|---|---|---|---|

| Prochiral olefins | Ir/(R)-sulfinyl imine ligand | Up to 98% ee | Pharmaceutical intermediates |

-

The P,N-sulfinyl imine ligands enhance catalytic activity and stereocontrol, critical for synthesizing chiral amines in drug development .

Reduction to Chiral Amines

The compound’s imine derivatives are reduced to chiral amines using methods like zinc/acetic acid or catalytic hydrogenation.

| Reduction Method | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Zn/HOAc | DCM, 35–42°C, 16 h | (R)-2-Methyl-2-propanesulfinamide | 83% | |

| H₂/Pd-C | MeOH, RT, 12 h | Chiral primary amines | 75–90% |

-

Zinc-mediated reductions retain stereochemical integrity, while catalytic hydrogenation offers scalability .

Suzuki–Miyaura Cross-Coupling

Though less common, sulfinamide derivatives participate in palladium-catalyzed cross-couplings to construct complex chiral frameworks.

| Aryl Halide | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl sulfinamides | 60–75% |

常见问题

Basic Questions

Q. What are the standard synthetic routes for preparing (R)-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide, and how are reaction conditions optimized for yield and enantiomeric excess?

- Methodology : A common approach involves condensation of tert-butanesulfinamide with ketones or aldehydes under titanium-mediated conditions. For example, (S)-tert-butanesulfinamide reacts with ketones in THF using Ti(OEt)₄ as a Lewis acid, followed by reflux to form imines. Quenching with ethyl acetate and brine, followed by column chromatography (e.g., petrol ether/ethyl acetate gradients), yields the product . Optimization includes controlling stoichiometry (e.g., 1:1.1 molar ratio of ketone to sulfinamide) and reaction time (8–15 hours) to maximize enantiomeric excess (>95% ee in some cases) .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

- Analytical Workflow :

- ¹H/¹³C NMR : Key peaks include tert-butyl sulfinamide protons (δ ~1.1–1.3 ppm, singlet) and imine protons (δ ~8.1–8.5 ppm). For example, in (R)-2-Methyl-N-((R)-5-phenylpent-1-en-3-yl)propane-2-sulfinamide (3aa), the tert-butyl group appears at δ 1.21 ppm (s, 9H), while the allylic proton resonates at δ 3.18 ppm (d, J = 3.6 Hz) .

- HRMS : Validates molecular formula (e.g., C₈H₁₇NOS [M + Na]⁺: calculated 198.0923, observed 198.0919) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 5:1 to 20:1) effectively separates sulfinamide derivatives. Automated flash chromatography (e.g., 0–50% ethyl acetate in heptane) resolves diastereomers, achieving >95% purity .

Advanced Questions

Q. What strategies are employed to achieve high diastereoselectivity in the synthesis of tertiary sulfinamides derived from this compound?

- Catalytic Methods :

- Zn-Catalyzed Reactions : Hemiaminals react with 3,3-dimethylallyl bromide in DMF using Zn dust, yielding diastereoselective products (dr >20:1). Steric effects from the tert-butyl group direct selectivity .

- Rh-Catalyzed Allylation : Rhodium complexes with chiral ligands (e.g., (R)-DTBM-Segphos) enable asymmetric allylation of sulfinamides, achieving dr >20:1 and b/l >20:1 .

Q. How can researchers resolve contradictions in NMR data when unexpected diastereomers are observed in sulfinamide derivatives?

- Case Study : In the synthesis of 2-methyl-N-[(1E)-[1-(oxan-2-yl)indazol-5-yl]methylidene]propane-2-sulfinamide (4), NMR revealed a diastereomeric mixture. Solutions include:

- Chiral HPLC : Separates enantiomers using amylose-based columns.

- Variable Temperature NMR : Reduces signal splitting caused by slow interconversion at room temperature .

Q. What role does the tert-butanesulfinamide moiety play in asymmetric induction during catalytic processes?

- Mechanistic Insight : The bulky tert-butyl group creates a chiral environment that stabilizes transition states via non-covalent interactions (e.g., van der Waals forces). In Rh-catalyzed allylation, this moiety directs re-face or si-face attack on the allyl fragment, preserving configuration (e.g., >20:1 dr) .

Key Considerations

- Reproducibility : Ensure anhydrous conditions for titanium-mediated reactions to prevent hydrolysis .

- Spectral Interpretation : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals .

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Segphos derivatives) to optimize enantioselectivity in allylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。